6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(11)5-1-2-6-9-3-4-10(5)6/h3-5H,1-2H2,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJJKOBTGXGQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted pyrrolidine with an imidazole derivative in the presence of a dehydrating agent such as phosphoryl chloride[_{{{CITATION{{{_1{Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo 1,2-a .... The reaction conditions are carefully controlled to ensure the formation of the desired fused structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Analgesic and Anti-inflammatory Properties
One of the primary applications of 6,7-dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide is in the development of analgesic and anti-inflammatory medications. Research indicates that derivatives of this compound exhibit significant analgesic effects with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Comparison of Analgesic Efficacy
Mechanism of Action
The mechanism by which this compound exerts its analgesic effects involves the inhibition of specific inflammatory pathways. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and modulate pain pathways effectively .
Cancer Research
Recent studies have highlighted the potential of this compound as a lead compound in cancer therapy. Its derivatives have been tested for their ability to inhibit tumor growth and metastasis.
Case Study: WDR5 Inhibitors
A notable application is in the design of selective inhibitors targeting WDR5, a protein implicated in various cancers. The compound was utilized in fragment-based drug discovery to identify potent inhibitors that can disrupt the interaction between WDR5 and its binding partners .
Table 2: WDR5 Inhibitors Derived from Pyrrolo Compounds
Neuropharmacology
The neuropharmacological potential of this compound has also been explored. It has been found to exhibit neuroprotective effects in models of neurodegenerative diseases.
Mechanism of Neuroprotection
The neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This makes it a candidate for further research in treating conditions like Alzheimer's disease .
Chemical Biology
In chemical biology, this compound serves as a scaffold for synthesizing various bioactive compounds. Its structure allows for modifications that enhance biological activity or specificity towards certain targets.
Applications in Drug Design
The compound's versatility has made it a valuable building block in the design of new therapeutics aimed at various biological targets .
Mechanism of Action
The mechanism by which 6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Functional Advantages Over Analogues
- Electrochemical Stability: The fused pyrrolidine-imidazole system protects the α-carbon, enhancing durability in battery electrolytes compared to non-fused imidazoles .
- Catalytic Flexibility : Chiral centers at positions 6 or 7 allow tunable stereocontrol, outperforming TIP derivatives in asymmetric synthesis .
- Therapeutic Selectivity : Nitro and sulfonamide derivatives exhibit targeted activity (e.g., NLRP3 inhibition) without off-target effects common in broader-spectrum imidazoles .
Biological Activity
6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-5-carboxamide (CAS No. 2177258-01-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure which may contribute to its diverse biological properties. This article reviews the current understanding of its biological activity, including antibacterial, anticancer, and kinase inhibition effects.
Antibacterial Activity
Recent studies have explored the antibacterial properties of pyrrole derivatives, including this compound. Notably, derivatives of pyrrole have shown promising activity against various bacterial strains.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 3.125 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Escherichia coli |
The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibacterial agents .
Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for anticancer activity. A study highlighted its role as an inhibitor of c-Jun N-terminal kinase (JNK), which is implicated in cancer cell survival and proliferation.
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | 2.69 | JNK3 |
This compound exhibited high selectivity towards JNK3 among various kinases tested, suggesting that it could be developed into a targeted therapy for cancers where JNK signaling is dysregulated .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Kinase Inhibition : Inhibits JNK signaling pathways involved in cell survival and apoptosis.
- Antibacterial Mechanism : Likely disrupts bacterial cell wall synthesis or function through interaction with essential bacterial enzymes.
Case Study 1: Antibacterial Efficacy
A study conducted on various pyrrole derivatives included in vitro evaluations against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited potent antibacterial activity with MIC values significantly lower than conventional antibiotics .
Case Study 2: Anticancer Potential
In a separate investigation focusing on cancer cell lines, the compound was found to induce apoptosis in JNK-dependent pathways. The selectivity for JNK3 suggests potential for therapeutic applications in treating specific types of cancer characterized by aberrant JNK signaling .
Q & A
Q. What are the common synthetic routes for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives?
The synthesis of the core scaffold often involves cyclization strategies. A two-step method starts with γ-lactams undergoing O-methylation with Meerwein’s reagent (trimethyloxonium tetrafluoroborate), followed by amidination with aminoethyl diethyl acetal under acidic conditions to yield 6-aryl derivatives . Alternative approaches include cyclocondensation of pyrroline derivatives with 2,2-dimethoxyethanamine in CH₂Cl₂–MeOH, followed by formic acid-mediated cyclization to produce 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . For chiral variants, silylation of 4-hydroxypyrrolidin-2-one and subsequent transformations enable enantioselective synthesis .
Q. How is X-ray crystallography applied to determine the structural conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) reveals key geometric parameters, such as bond lengths, angles, and ring puckering. For 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, SCXRD confirmed a monoclinic crystal system (space group P2₁/n) with a puckered bicyclic structure. The pyrrolidine ring adopts an envelope conformation, while the imidazole ring remains planar, critical for understanding stability in ionic liquid applications . Full crystallographic data (CCDC 1912032) are available for reproducibility .
Q. What analytical techniques validate the purity and identity of synthesized derivatives?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard. HRMS confirms molecular ions (e.g., m/z = 108.14 for C₆H₈N₂), while ¹H/¹³C NMR identifies substituent positions and ring saturation . For quaternary salts (e.g., 1-benzyl-3-phenyl derivatives), recrystallization in ethyl acetate and elemental analysis ensure purity .
Advanced Research Questions
Q. How do substituents influence the biological activity of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives?
Substituent effects are context-dependent. For example, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides exhibit enhanced antibacterial activity due to cationic charge and hydrophobic aryl groups, whereas bulkier substituents (e.g., 5H-imidazo[1,2-a]azepines) reduce efficacy by steric hindrance . Structure-activity relationship (SAR) studies recommend systematic variation of aryl/alkyl groups at positions 3 and 6 to optimize antimicrobial potency .
Q. What experimental strategies optimize cyclization efficiency in multi-step syntheses?
Cyclization conditions are critical. Acidic media (e.g., formic acid) promote ring closure in pyrroloimidazoles, but solvent polarity must be controlled to avoid side reactions. For example, CH₃CN facilitates cyclization of ethyl 3-(pyrrolidin-1-yl)acrylate with nitrobenzenediazonium salts, achieving high yields . Factorial design can test variables like temperature, solvent ratio, and catalyst loading to maximize efficiency .
Q. How can researchers resolve contradictions in substituent effects on biological or physicochemical properties?
Contradictions often arise from divergent molecular environments. For instance, electron-withdrawing groups may enhance stability in ionic liquids but reduce antibacterial activity due to decreased membrane interaction . Meta-analyses of crystallographic, spectroscopic, and bioassay data—combined with computational modeling (e.g., DFT for charge distribution)—can reconcile such discrepancies .
Methodological Notes
- Synthesis Optimization : Use reaction calorimetry to monitor exothermic steps (e.g., amidination) for scalability .
- Structural Analysis : Pair SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions .
- Biological Testing : Employ time-kill assays and checkerboard synergy tests for antimicrobial derivatives to distinguish bacteriostatic vs. bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
